1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol
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Overview
Description
1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,4-oxazepane with a fluorinated alcohol in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to proteins and enzymes. The oxazepane ring provides structural stability and can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol: This compound has a similar structure but with a different methyl group position.
1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol: Lacks the methyl group, which can affect its chemical properties and reactivity.
Uniqueness
1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol is unique due to the presence of both a fluorine atom and a methyl group on the oxazepane ring.
Properties
Molecular Formula |
C9H18FNO2 |
---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18FNO2/c1-8-5-11(2-3-13-7-8)6-9(12)4-10/h8-9,12H,2-7H2,1H3 |
InChI Key |
YMSWWIAWLSOESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCOC1)CC(CF)O |
Origin of Product |
United States |
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